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Compound of Interest

Compound Name: 2-Methylpentane

Cat. No.: B089812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylpentane, a branched-chain alkane. The document details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the

structural characterization of this compound. The information is presented to be a valuable

resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for 2-Methylpentane.

NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 2-Methylpentane, both ¹H and ¹³C NMR

spectra are presented.

¹H NMR Data

The ¹H NMR spectrum of 2-Methylpentane shows five distinct signals, corresponding to the

five unique proton environments in the molecule.[1] The chemical shifts are all in the upfield

alkyl region, between 0.9 and 1.4 ppm.[1] The integrated signal proton ratio is 6:1:2:2:3, which

is consistent with the structure of 2-Methylpentane.[1]
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity Integration

(CH₃)₂CH- ~0.86 Doublet 6H

-CH(CH₃)₂ ~1.5 Multiplet 1H

-CH₂-CH₂-CH₃ ~1.2 Multiplet 2H

-CH₂-CH₃ ~1.3 Multiplet 2H

-CH₂-CH₃ ~0.89 Triplet 3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the magnetic field strength of the NMR spectrometer.

¹³C NMR Data

The ¹³C NMR spectrum of 2-Methylpentane displays five signals, indicating the presence of

five distinct carbon environments. The two methyl groups attached to the second carbon are

chemically equivalent due to molecular symmetry and therefore produce a single signal.

Carbon Assignment Chemical Shift (δ) ppm

C1 ~22.7

C2 ~27.9

C3 ~41.8

C4 ~20.7

C5 ~14.2

C6 (attached to C2) ~22.7

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm.

The IR spectrum of 2-Methylpentane is characteristic of a saturated alkane, primarily showing

C-H stretching and bending vibrations.[2] The absence of significant absorptions in other

regions indicates the lack of functional groups.[2]
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

2960-2850 C-H stretch (sp³ C-H) Strong

1465 C-H bend (CH₂ scissors) Medium

1380-1370 C-H bend (CH₃ umbrella) Medium

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern

of C-C stretching and other bending vibrations that are unique to the molecule.[2]

The mass spectrum of 2-Methylpentane is obtained by electron ionization (EI), which causes

fragmentation of the molecule. The molecular ion peak (M⁺) is observed at a mass-to-charge

ratio (m/z) of 86, corresponding to the molecular weight of 2-Methylpentane (C₆H₁₄).[3][4] The

base peak, which is the most intense peak in the spectrum, is typically at m/z = 43.[3][5]

m/z Relative Intensity (%) Proposed Fragment Ion

86 Low [C₆H₁₄]⁺ (Molecular Ion)

71 Moderate [C₅H₁₁]⁺

57 High [C₄H₉]⁺

43 100 [C₃H₇]⁺ (Base Peak)

29 Moderate [C₂H₅]⁺

The fragmentation pattern is a result of the cleavage of C-C bonds, with the most stable

carbocations forming the most abundant fragments.[5]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above for a volatile liquid alkane like 2-Methylpentane.

Sample Preparation: A small amount (5-10 mg) of 2-Methylpentane is dissolved in

approximately 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃),
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inside a standard 5 mm NMR tube.[6] A small amount of tetramethylsilane (TMS) is added as

an internal standard for chemical shift referencing (0.00 ppm).[1][7]

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR

spectrum. Key parameters include a 30° pulse angle, an acquisition time of around 4

seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR

spectrum, which results in singlets for all carbon signals. For quantitative analysis, a longer

relaxation delay (e.g., 5-10 seconds) is necessary.

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are

referenced to the TMS signal.

Sample Preparation: For a neat liquid sample like 2-Methylpentane, a thin film is prepared

by placing a single drop of the liquid between two salt plates (typically NaCl or KBr).[1] The

plates are then gently pressed together to form a uniform thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The

sample is then placed in the spectrometer's sample holder, and the sample spectrum is

recorded. The instrument software automatically subtracts the background spectrum from

the sample spectrum to produce the final IR spectrum. The data is typically collected over a

range of 4000 to 400 cm⁻¹.

Sample Introduction: 2-Methylpentane, being a volatile liquid, is typically introduced into the

mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

For GC-MS, the sample is injected into the GC, where it is vaporized and separated from

any impurities before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is the standard method for volatile, non-polar compounds

like alkanes. The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.[7]
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

Detection: An electron multiplier or other detector measures the abundance of each ion, and

the data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to elucidate the structure of 2-Methylpentane.

Spectroscopic Analysis Workflow for 2-Methylpentane
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Caption: Workflow of structural elucidation for 2-Methylpentane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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